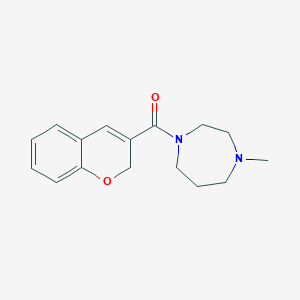![molecular formula C16H13FN2O B7475303 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a variety of interesting properties that make it useful in various research fields. In
科学的研究の応用
1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been found to have a high affinity for the NMDA receptor. This receptor plays a key role in synaptic plasticity and is involved in learning and memory processes. The compound has also been found to have potential applications in the field of cancer research, where it has been shown to have anti-proliferative effects on cancer cells.
作用機序
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is complex and not fully understood. However, it is known to have a high affinity for the NMDA receptor and has been shown to modulate the activity of this receptor. This modulation can lead to changes in synaptic plasticity and can have effects on learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a variety of interesting effects on the brain and other organs. For example, it has been shown to have neuroprotective effects and has been found to reduce oxidative stress in the brain. It has also been found to have potential applications in the treatment of depression and anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one in lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are many potential future directions for research on 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one. One area of research that is particularly promising is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound as a lead compound for the development of new drugs for the treatment of a variety of conditions, including neurological disorders and cancer. Other potential future directions include further studies on the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Friedlander synthesis method. In this method, aniline and a ketone are reacted in the presence of a Lewis acid catalyst to form the quinoxaline ring system. The resulting compound is then further modified to introduce the fluorine and methyl groups, resulting in the final product.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-16(20)19(10-12-5-4-6-13(17)9-12)15-8-3-2-7-14(15)18-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJOMAAQUWJVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
